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molecular formula C10H11NO2 B136344 Methyl indoline-5-carboxylate CAS No. 141452-01-9

Methyl indoline-5-carboxylate

Cat. No. B136344
M. Wt: 177.2 g/mol
InChI Key: VVAPQJBMJBCZMH-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

To a cold solution of methyl indole-5-carboxylate (2 g, 11.4 mmol) in glacial acetic acid at 0° C. (15 ml) sodium cyanoborohydride (1.075 g, 17.1 mmol) was slowly added. The mixture was allowed to warm-up and stirred at room temperature for one more hour, cooled again to 0° C. and quenched with H2O. The pH of the resultant solution was adjusted to the value of 12 by adding aqueous NaOH, extracted with DCM, washed with brine and dried over MgSO4. The dried extract was concentrated in vacuum and purified by flash chromatography (eluent 30% EtOAc in hexane) to give the title compound 20 (1.62 g, 80%) as a beige solid. 1H-NMR (DMSO) δ: 2.94 (t, J=8.6 Hz, 2H); 3.51 (dt, J=1.2, 8.6 Hz, 2H); 3.71 (s, 3H); 6.42 (d, J=8.0 Hz, 2H); 7.54 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([BH3-])#N.[Na+]>C(O)(=O)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
15 mL
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one more hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm-up
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with H2O
ADDITION
Type
ADDITION
Details
by adding aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (eluent 30% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
N1CCC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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